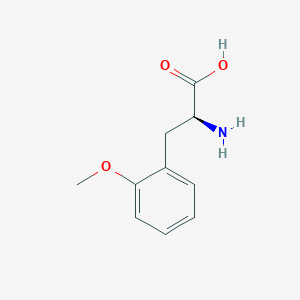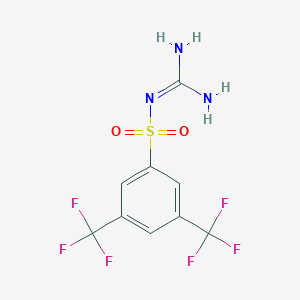
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves reactions such as aromatic nucleophilic substitution and further modifications like oxidation and methylation. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves such processes (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often confirmed using spectroscopic methods, including 19F NMR spectroscopy, which reflects their crowded structures. X-ray crystallography is also used to investigate structures, revealing unique features like unusually large bond angles around certain atoms (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Compounds similar to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine undergo various chemical reactions. For example, reactions with butyllithium and phenyllithium can lead to more crowded fluorobenzene derivatives. These reactions are indicative of the reactivity of such fluorinated compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
Fluorinated compounds often exhibit unique physical properties. For instance, fluorinated polyimides derived from similar compounds show high thermal stability, low water absorption rates, and distinct dielectric constants (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Scientific Research Applications
Applications in Metal Ion Sensing
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is used in the synthesis of novel phenothiazine-containing cruciforms, displaying dramatic shifts in emission and absorption when exposed to metal triflates like magnesium and zinc. These cruciforms have potential applications in array-type sensory mechanisms for metal cations, offering a pathway to advanced sensory technology in detecting metal ions (Hauck et al., 2007).
Role in Organic Synthesis
This compound is pivotal in the synthetic process of novel pesticides like Bistrifluron. Through a series of chemical reactions, it is transformed into different intermediates, culminating in Bistrifluron, which showcases potent activity against pests. This demonstrates its significant role in the synthesis of agrochemicals (Liu An-chan, 2015).
Influence in Material Science
In material science, it's used as a precursor for the synthesis of various compounds. For instance, its derivatives are used as starting materials for organometallic synthesis, showing the compound's versatility and importance in developing new materials and chemicals (Porwisiak & Schlosser, 1996).
Contribution to Medicinal Chemistry
The compound is involved in the synthesis of N-benzenesulfonyl BAP derivatives, which have shown significant anti-inflammatory activity. This indicates its potential in the development of new anti-inflammatory drugs and contributes to our understanding of medicinal chemistry (Li et al., 2018).
Impact on Analytical Chemistry
It's used in the development of molecular probes like bisbenzimide derivatives for bimodal and simultaneous detection of DNAs through (19)F NMR and fluorescence. This showcases its application in enhancing the capabilities of analytical chemistry, particularly in DNA detection and analysis (Sakamoto, Hasegawa & Fujimoto, 2015).
Safety And Hazards
Safety data sheets for related compounds such as 3,5-Bis(trifluoromethyl)benzyl alcohol suggest that these compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARQWCVVSWPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine | |
CAS RN |
175136-69-3 |
Source


|
| Record name | 175136-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

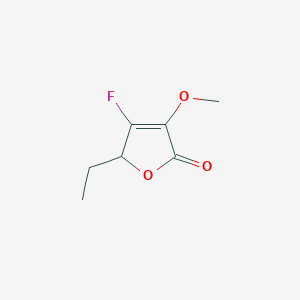



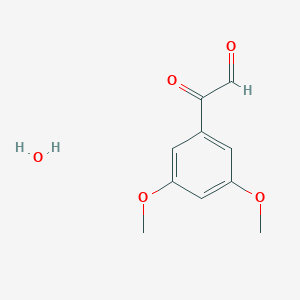
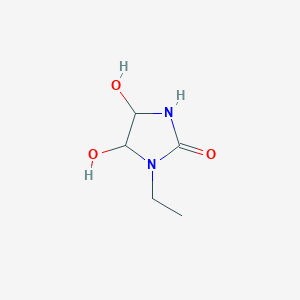
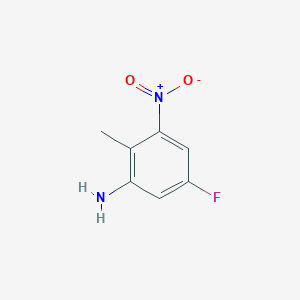
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)


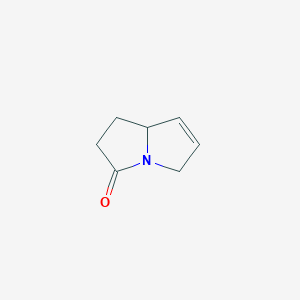
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
